5-(4-Nitrophenyl)thiazol-2-amine
Description
Overview of 1,3-Thiazole Heterocyclic Systems in Advanced Chemical Research
The 1,3-thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. mdpi.comsciencescholar.us This structural motif is a fundamental building block in a vast array of natural products, including vitamin B1 (thiamine), and is a core component of many synthetic compounds with significant medicinal value. rsc.orgresearchgate.net The aromaticity of the thiazole (B1198619) ring, arising from the delocalization of a lone pair of electrons from the sulfur atom to form a 6π-electron system, contributes to its stability and unique reactivity. mdpi.com The structural versatility and the ability of the thiazole moiety to engage in various non-covalent interactions have made it a privileged scaffold in drug discovery and materials science. jneonatalsurg.comacs.org Researchers are continually exploring novel synthetic methodologies, including green chemistry and metal-catalyzed reactions, to access diverse thiazole derivatives. jneonatalsurg.com
Importance of the 2-Aminothiazole (B372263) Scaffold in Contemporary Chemical Synthesis and Mechanistic Inquiry
The 2-aminothiazole unit is a particularly important pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of new therapeutic agents. uomustansiriyah.edu.iqresearchgate.netcdnsciencepub.com The presence of the amino group at the 2-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse biological activities. researchgate.netnih.gov This scaffold is a key structural element in several commercially available drugs. rsc.orgcdnsciencepub.com The reactivity of the 2-aminothiazole core, including its participation in electrophilic substitution and reactions at the exocyclic amino group, makes it a valuable tool for mechanistic studies and the construction of complex molecular architectures. researchgate.netmdpi.com
Contextualizing the Academic Relevance of Nitrophenyl Substituents in Thiazole Architectures
The incorporation of a nitrophenyl group onto a thiazole ring can significantly influence the molecule's electronic properties and biological activity. The strong electron-withdrawing nature of the nitro group can modulate the reactivity of the thiazole ring and the attached functional groups. acs.org In the context of medicinal chemistry research, nitrophenyl-substituted thiazoles have been investigated for a variety of potential applications. nih.govtandfonline.com The presence of the nitro group can impact a compound's ability to interact with biological targets and can be a key feature in structure-activity relationship (SAR) studies, which aim to optimize the biological potency and selectivity of a lead compound. acs.orgmdpi.com For instance, the introduction of a nitro group on the phenyl ring of certain thiazole derivatives has been shown to exhibit significant bioactivity in research settings. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKVXIXSKUDRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Pathways for 5 4 Nitrophenyl Thiazol 2 Amine
Strategic Approaches to 2-Aminothiazole (B372263) Core Synthesis: Reagents and Conditions
The construction of the 2-aminothiazole ring is a foundational step in heterocyclic chemistry. While numerous methods exist, achieving a specific 5-substituted pattern necessitates a departure from the most conventional approaches.
Hantzsch-Type Synthesis Modifications for 5-Substituted Thiazoles
The Hantzsch thiazole (B1198619) synthesis is the most traditional and widely utilized method for forming the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide-containing reactant like thiourea (B124793). wikipedia.orgnih.gov The standard Hantzsch reaction using an α-haloacetophenone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) and thiourea regioselectively yields a 4-aryl-2-aminothiazole. tandfonline.com
To achieve substitution at the 5-position, a critical modification is required: the use of an α-substituted-α-haloaldehyde as the carbonyl precursor. thieme-connect.dethieme-connect.com For the target molecule, the required reactant would be 2-halo-2-(4-nitrophenyl)acetaldehyde . The reaction proceeds as follows:
Reaction Scheme: Modified Hantzsch Synthesis

A conceptual pathway showing the reaction of 2-chloro-2-(4-nitrophenyl)acetaldehyde with thiourea to yield 5-(4-nitrophenyl)thiazol-2-amine.
This approach ensures the 4-nitrophenyl group is positioned on the α-carbon of the aldehyde, which subsequently becomes the C5 position of the thiazole ring. The reaction can be performed under various conditions, including conventional heating in solvents like ethanol (B145695) or under microwave irradiation, which can offer improved yields and shorter reaction times. analis.com.my
Alternative Cyclization Reactions for Thiazole Ring Formation
Given the potential challenges in synthesizing and handling the required α-haloaldehyde for the Hantzsch route, alternative cyclization reactions provide a more direct and robust pathway to 5-substituted-2-aminothiazoles.
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis is a powerful method for preparing 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgnih.govpharmaguideline.com To synthesize a 2-amino-5-arylthiazole, this method is particularly advantageous. The reaction between an aryl-substituted α-aminonitrile and a source for the C2 and sulfur atoms of the ring directly establishes the desired substitution pattern.
For the synthesis of the target molecule, the key precursor is amino(4-nitrophenyl)acetonitrile . The reaction would proceed with a reagent like thiocyanic acid (HSCN) or a related equivalent to provide the 2-amino group.
Reaction Scheme: Cook-Heilbron Synthesis

A conceptual pathway showing the reaction of amino(4-nitrophenyl)acetonitrile with a thiocyanate (B1210189) source to yield this compound.
Other Alternative Methods
Several other modern methods offer pathways to substituted thiazoles:
Domino Alkylation-Cyclization: This approach can utilize substituted propargyl bromides and thiourea derivatives, offering an alternative to α-haloketones. nih.gov
From Vinyl Azides: Palladium or iron catalysts can promote the reaction of vinyl azides with potassium thiocyanate to produce 4-substituted or 4,5-disubstituted-2-aminothiazoles, depending on the catalyst and conditions. acs.orgbohrium.com
From N-substituted α-amino acids: A metal-free approach involves the reaction of N-substituted α-amino acids with thionyl chloride and a base, proceeding through intramolecular cyclization.
Specific Considerations for Incorporating the 4-Nitrophenyl Moiety at the 5-Position
The successful synthesis of this compound hinges on two key factors: controlling the placement of the nitrophenyl group and ensuring the stability of the functional groups throughout the synthesis.
Regioselectivity Control in Thiazole Functionalization
Regioselectivity is the paramount challenge in forming 5-aryl-2-aminothiazoles and is dictated entirely by the choice of synthetic route and precursors.
Hantzsch Synthesis: Regiochemistry is controlled by the structure of the α-halocarbonyl compound. To place the aryl group at C5, it must be on the α-carbon of the carbonyl component (R-CHX-CHO). Using an α-haloketone (Ar-CO-CH₂X) invariably leads to the 4-aryl isomer.
Cook-Heilbron Synthesis: This method offers inherent regioselectivity for 5-amino-thiazoles. The structure of the α-aminonitrile precursor directly determines the substituent at the C4 and C5 positions. Using amino(4-nitrophenyl)acetonitrile ensures the 4-nitrophenyl group is placed at C5. wikipedia.orgpharmaguideline.com
Post-Synthesis Functionalization: Another strategy involves synthesizing a 2-aminothiazole and then introducing the substituent at the C5 position. The thiazole ring's electronic nature makes the C5 position the most electron-rich and thus the preferred site for electrophilic substitution. pharmaguideline.combohrium.com A reaction such as a diazo coupling or a palladium-catalyzed cross-coupling (e.g., Suzuki reaction) with a pre-functionalized thiazole (e.g., 2-amino-5-bromothiazole) could be employed. nih.gov
The following table summarizes the precursor-product relationship for the two main regioselective pathways:
| Synthetic Route | Carbonyl/Nitrile Precursor | Resulting Isomer |
| Hantzsch Synthesis | 2-Bromo-1-(4-nitrophenyl)ethanone | 2-Amino-4-(4-nitrophenyl)thiazole |
| Modified Hantzsch | 2-Bromo-2-(4-nitrophenyl)acetaldehyde | 2-Amino-5-(4-nitrophenyl)thiazole |
| Cook-Heilbron | Amino(4-nitrophenyl)acetonitrile | 2-Amino-5-(4-nitrophenyl)thiazole |
Precursor Synthesis and Functional Group Compatibility
The viability of any synthetic route depends on the accessibility of its precursors and the compatibility of functional groups.
Precursor Synthesis:
2-Halo-2-(4-nitrophenyl)acetaldehyde (for Hantzsch): This precursor is not commercially common and would likely need to be synthesized, for instance, via the α-halogenation of 4-nitrophenylacetaldehyde.
Amino(4-nitrophenyl)acetonitrile (for Cook-Heilbron): This precursor can be prepared via a Strecker synthesis, reacting 4-nitrobenzaldehyde (B150856) with ammonia (B1221849) and a cyanide source.
Functional Group Compatibility:
4-Nitro Group: The nitro group is a strong electron-withdrawing group and is generally robust under the mild to moderate conditions of thiazole synthesis. However, it is susceptible to reduction. Care must be taken to avoid harsh reducing agents or conditions (e.g., certain metal catalysts with hydrogen) if the nitro functionality is to be preserved.
2-Amino Group: The amino group on the thiazole ring is nucleophilic and can undergo further reactions, such as acylation or alkylation. mdpi.com This reactivity can be exploited for further derivatization but must be controlled if the primary amine is the desired final product.
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The mechanism for the Cook-Heilbron synthesis, a highly viable route to the target compound, is well-documented. wikipedia.orgwikimedia.org
The mechanism involves three key stages:
Nucleophilic Addition: The reaction initiates with a nucleophilic attack from the nitrogen atom of the α-aminonitrile precursor, amino(4-nitrophenyl)acetonitrile , onto the electrophilic carbon of a reagent like carbon disulfide or an isothiocyanate. This forms a dithiocarbamate (B8719985) or thiourea-like intermediate.
Intramolecular Cyclization: The sulfur atom of the intermediate then acts as a nucleophile, attacking the carbon of the nitrile group in a 5-exo-dig cyclization. This ring-closing step is highly favorable and forms the five-membered thiazole ring skeleton, resulting in a 5-imino-thiazolidine intermediate.
Tautomerization: The final step is the aromatization of the ring. A base, which can be the solvent (e.g., water) or an added component, facilitates a tautomerization process. This involves proton transfers that shift a double bond into the ring, converting the exocyclic imine into an endocyclic amine and establishing the stable aromatic 2-aminothiazole system.
This mechanistic pathway clarifies why the Cook-Heilbron synthesis is inherently regioselective for producing 5-aminothiazoles, as the connectivity of the α-aminonitrile precursor directly translates to the final product's substitution pattern.
Comprehensive Spectroscopic and Crystallographic Investigations of 5 4 Nitrophenyl Thiazol 2 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. A full NMR analysis of 5-(4-Nitrophenyl)thiazol-2-amine would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments to assign every proton and carbon atom unequivocally.
1D and 2D NMR Techniques (¹H, ¹³C, NOESY, COSY, HSQC, HMBC)
¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiazole (B1198619) ring, the nitrophenyl ring, and the amino group. The proton on the thiazole ring (H-4) would likely appear as a singlet. The protons on the 4-nitrophenyl group would present as a typical AA'BB' system, with two doublets in the aromatic region. The chemical shift of the amino (NH₂) protons can vary and may appear as a broad singlet. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the three carbons of the thiazole ring and the carbons of the nitrophenyl substituent.
2D NMR: To confirm connectivity, several 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, for instance, confirming the connectivity between adjacent protons on the nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for establishing the connection between the thiazole and nitrophenyl rings, for example, by showing a correlation from the thiazole H-4 proton to carbons of the phenyl ring, and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is vital for conformational analysis.
While specific data for the title compound is unavailable, studies on related derivatives like N-((1H-benzimidazol-2-yl)methyl)-5-((4-nitrophenyl)diazenyl)-4-phenylthiazol-2-amine utilize these techniques to confirm their complex structures. For this derivative, ¹H-NMR showed characteristic signals for the aliphatic CH₂, multiple aromatic protons, and NH protons, which were fully assigned using 2D methods mdpi.com.
Interactive Data Table: Expected ¹H and ¹³C NMR Resonances (Note: The following data is hypothetical and for illustrative purposes, as experimental data for the specific compound is not available in the cited literature.)
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| NH₂ | broad singlet (variable) | N/A | To C-2 |
| Thiazole C-2 | N/A | ~168 | From NH₂ |
| Thiazole C-4 | singlet, ~7.5 | ~115 | To C-2, C-5, C-1' |
| Thiazole C-5 | N/A | ~140 | From H-4, H-2', H-6' |
| Phenyl C-1' | N/A | ~135 | From H-4, H-2', H-6' |
| Phenyl C-2', C-6' | doublet, ~7.8 | ~128 | To C-4', C-5 |
| Phenyl C-3', C-5' | doublet, ~8.2 | ~124 | To C-1' |
| Phenyl C-4' | N/A | ~147 | From H-2', H-6', H-3', H-5' |
Conformational Analysis via NMR
The conformation of this compound, specifically the dihedral angle between the planes of the thiazole and nitrophenyl rings, is determined by the balance of electronic effects and steric hindrance. This conformation can be investigated using NOESY, which would detect spatial proximity between the thiazole H-4 proton and the ortho-protons (H-2'/H-6') of the nitrophenyl ring. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, providing critical information for determining the molecule's preferred orientation in solution. Computational studies, validated by experimental NMR data, are often employed for a more detailed conformational analysis spectrabase.com.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic bond vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. For instance, in the related derivative 2-Hydroxybenzylidene-4-(4-nitrophenyl)-2-aminothiazole, characteristic peaks were observed for C=N stretching (1622 cm⁻¹) and C-S stretching (1085 cm⁻¹) nanobioletters.com. For the title compound, key expected vibrations would include N-H stretching from the amino group, C=N and C=C stretching from the thiazole and phenyl rings, and strong symmetric and asymmetric stretching from the nitro (NO₂) group.
Interactive Data Table: Expected FT-IR Vibrational Bands (Note: The following data is based on characteristic group frequencies and data from related compounds, as specific experimental data is not available.)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference Compound Example nanobioletters.com |
| 3400-3300 | N-H stretching | Amino (NH₂) | - |
| 1620-1580 | C=N stretching | Thiazole ring | 1622 cm⁻¹ |
| 1560-1480 | Aromatic C=C stretching | Phenyl ring | - |
| ~1520 | Asymmetric NO₂ stretching | Nitro (NO₂) | - |
| ~1340 | Symmetric NO₂ stretching | Nitro (NO₂) | - |
| 1100-1000 | C-S stretching | Thiazole ring | 1085 cm⁻¹ |
Raman Spectroscopy for Complementary Vibrational Data
Raman spectroscopy provides complementary information to FT-IR, as vibrations that are weak in IR may be strong in Raman, and vice-versa. Specifically, the symmetric vibrations of the nitrophenyl group and the skeletal vibrations of the heterocyclic ring are often prominent in the Raman spectrum. While no specific Raman data for this compound has been found, studies on similar heterocyclic systems use Raman spectroscopy to corroborate FT-IR assignments and support structural analysis derived from computational models.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which serves to confirm its elemental formula. For this compound (C₉H₇N₃O₂S), HRMS would be used to measure its molecular ion peak. For example, the related compound N,4-bis(4-nitrophenyl)thiazol-2-amine (C₁₅H₁₀N₄O₄S) showed a calculated m/z for [M+H]⁺ of 343.0456, with an observed value of 343.0496, confirming its composition. A similar analysis for the title compound would provide definitive proof of its chemical formula.
Interactive Data Table: HRMS Data
| Compound | Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Reference |
| This compound | C₉H₇N₃O₂S | 222.0337 | (Data not available) | - |
| N,4-bis(4-nitrophenyl)thiazol-2-amine | C₁₅H₁₀N₄O₄S | 343.0456 | 343.0496 |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
A thorough review of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, this compound. While crystallographic studies have been conducted on its structural isomer, 4-(4-nitrophenyl)thiazol-2-amine, and various derivatives, the specific arrangement of molecules in the solid state for the 5-substituted isomer has not been publicly detailed.
Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Due to the lack of available single-crystal X-ray diffraction data for this compound, a detailed analysis of its crystal packing and specific intermolecular interactions is not possible at this time. The determination of hydrogen bonding networks, π-π stacking configurations, and other non-covalent interactions, which govern the supramolecular architecture, is contingent upon the successful growth of single crystals and subsequent diffraction analysis.
Without experimental coordinates and crystallographic parameters, any discussion of these features would be purely speculative and fall outside the scope of this scientifically rigorous article.
Conformational Polymorphism Studies and its Crystallographic Basis
The study of conformational polymorphism requires the identification and crystallographic characterization of multiple crystal forms of a single compound that differ in the conformation of their constituent molecules. The existence of a flexible bond between the thiazole and nitrophenyl rings in this compound suggests that conformational polymorphism could be possible. Different torsion angles between the two aromatic rings could potentially lead to different packing arrangements and, consequently, distinct polymorphic forms.
However, as no single-crystal structures for this compound have been reported, there is currently no crystallographic basis to confirm or analyze the existence of conformational polymorphs for this compound. Such an investigation would first require a comprehensive polymorphism screen and subsequent single-crystal X-ray diffraction studies on any discovered forms.
Theoretical and Computational Chemistry of 5 4 Nitrophenyl Thiazol 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. For 5-(4-Nitrophenyl)thiazol-2-amine, these calculations have been instrumental in elucidating its geometric and electronic features.
Optimization of Molecular Geometry and Conformational Analysis
The optimization of the molecular geometry of this compound and its derivatives is a foundational step in computational analysis. Studies have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to determine the most stable three-dimensional arrangement of the atoms. sapub.orgresearchgate.net
A key structural feature is the dihedral angle between the phenyl and thiazole (B1198619) rings. While some calculations suggest a nearly planar conformation, experimental data from X-ray crystallography indicate a significant twist between the two rings. sapub.org This discrepancy is often attributed to intermolecular interactions within the crystal lattice, which are not always accounted for in gas-phase calculations. sapub.org
Conformational analysis, often performed by systematically rotating specific bonds and calculating the corresponding energy, helps to identify the most stable conformers and the energy barriers between them. For similar structures, potential energy scans have been conducted to understand the rotational barriers and conformational preferences. sapub.org
Table 1: Selected Optimized Geometrical Parameters of a Related Thiazole Derivative
| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Dihedral Angle (Phenyl-Thiadiazole) | -0.135 | 39.73 |
| This table presents a comparison between calculated and experimental dihedral angles for a similar compound, 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, highlighting the influence of crystal packing effects. sapub.org |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. sapub.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org
For this compound and related structures, HOMO-LUMO analysis reveals that these frontier orbitals are primarily composed of p-type atomic orbitals. semanticscholar.org The HOMO is typically localized on the electron-donating aminothiazole moiety, while the LUMO is concentrated on the electron-withdrawing nitrophenyl group. This distribution facilitates intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. sapub.org The calculated energy gap for a related thiazole derivative was found to be 3.42 eV, indicating a moderate level of stability and chemical reactivity. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gap
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| Energy Gap (ΔE) | 3.42 researchgate.net |
| This table shows the calculated HOMO-LUMO energy gap for a closely related thiazole derivative, indicating its electronic stability. researchgate.net |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
NBO analysis is employed to understand the intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to the stability of the molecule. sapub.orgnih.gov This method investigates the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energies (E(2)). nih.govresearchgate.net
In derivatives of this compound, NBO analysis has revealed significant intramolecular charge transfer interactions. tandfonline.com For instance, strong interactions are observed between the lone pair electrons of nitrogen atoms and the antibonding orbitals of adjacent bonds, leading to substantial stabilization energies. researchgate.nettandfonline.com These interactions, such as n–σ* and π–π*, are crucial for the delocalization of electron density throughout the molecule, which in turn influences its biological activity. sapub.org
One study on a related compound highlighted a significant stabilization energy of 52.1 kcal/mol arising from an interaction between a nitrogen lone pair and an antibonding π orbital, which plays a role in forming intermolecular hydrogen bonds. tandfonline.com
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping is a visual method used to identify the electrophilic and nucleophilic sites within a molecule by mapping the electrostatic potential onto the electron density surface. tandfonline.comresearchgate.net The different colors on an MEP map represent varying electrostatic potentials: red indicates electron-rich regions (nucleophilic), blue indicates electron-poor regions (electrophilic), and green represents neutral regions. nih.gov
For this compound and its analogues, the MEP map typically shows negative potential (red) around the nitro group and the nitrogen atom of the thiazole ring, indicating these as likely sites for electrophilic attack. Conversely, the amino group's hydrogen atoms often exhibit a positive potential (blue), marking them as sites for nucleophilic attack. sapub.org This information is valuable for predicting how the molecule will interact with other molecules and biological targets. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule, MD simulations offer insights into its dynamic behavior over time, including conformational changes and stability.
Conformational Sampling and Stability
MD simulations can be used to explore the conformational landscape of this compound, providing a more comprehensive understanding of its flexibility and the stability of different conformations in a simulated environment (e.g., in solution). mpg.de These simulations track the atomic positions over time, allowing for the observation of bond rotations and other dynamic events.
While specific MD simulation data for this compound was not found in the provided search results, this technique is commonly used for similar molecules to assess the stability of ligand-protein complexes and to understand how the molecule behaves in a biological context. For related compounds, MD simulations have been used to study the stability of their binding to biological targets, such as enzymes.
Solvent Effects on Molecular Conformation
The conformation of a molecule, which describes the spatial arrangement of its atoms, can be significantly influenced by the surrounding solvent. This is particularly true for molecules with flexible bonds and polar groups, such as this compound. Computational studies using methods like the Polarizable Continuum Model (PCM) within Density Functional Theory (DFT) calculations can predict how a molecule's geometry changes in different solvents.
For instance, studies on similar 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives have shown that the polarity of the solvent affects the relative stability of different conformers. In solvents like acetone, toluene, and ethanol (B145695), variations in dipole moments and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are observed, indicating a shift in electron distribution and reactivity. While specific data for this compound is not extensively published, it is expected that polar solvents would stabilize conformations where the nitro group and the amine group are more exposed, enhancing potential intermolecular interactions. Gas-phase geometry optimizations are often used as a baseline, but they may not fully capture the conformational preferences in a solution, which is the more relevant environment for many applications. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in modern drug discovery and materials science for predicting the properties of new, unsynthesized molecules.
Development of Predictive Models for Thiazole Derivatives
Numerous QSAR and QSPR studies have been conducted on thiazole derivatives to predict a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netlaccei.orgnih.govijpsdronline.comnih.govresearchgate.net These models are built using a set of known thiazole derivatives and their measured activities. The process involves calculating a variety of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.
For example, a 2D-QSAR study on aryl thiazole derivatives for antimicrobial activity identified that descriptors related to hydrogen count and hydrophilicity were significant. researchgate.net In another study on 3D-QSAR of thiazole derivatives as adenosine (B11128) A3 receptor antagonists, descriptors like atomic charge weighted positive surface area and steric volume were found to be important. nih.gov These models, once validated, can be used to predict the activity of new thiazole compounds, including derivatives of this compound.
Table 1: Examples of QSAR/QSPR Models for Thiazole Derivatives
| Model Type | Predicted Activity | Key Descriptor Types | Reference |
| 2D-QSAR | Antimicrobial | Hydrogen count, Hydrophilicity | researchgate.net |
| 3D-QSAR | Antimicrobial | Electrostatic, Steric | researchgate.netijpsdronline.com |
| 2D-QSAR | 5-Lipoxygenase Inhibition | Autocorrelation, Topological | laccei.org |
| 3D-QSAR | Adenosine A3 Antagonism | Jurs descriptors, Steric | nih.gov |
| QSPR | Chromatographic Retention | Mass fragments, HOMO energy | researchgate.net |
In Silico Screening and Lead Optimization Strategies
In silico screening involves using computational methods to screen large libraries of virtual compounds against a biological target to identify potential hits. This is often followed by lead optimization, where the identified hits are computationally modified to improve their desired properties, such as potency and selectivity, while minimizing undesirable ones. nih.govbohrium.com
For thiazole derivatives, in silico screening has been successfully applied to identify potential inhibitors for various targets. For example, molecular docking, a key in silico technique, has been used to predict the binding modes of thiazole derivatives to the active sites of enzymes like DNA gyrase and Rho6 protein. acs.orgnih.gov In one instance, a hit-to-lead optimization effort for 2-(1H-pyrazol-1-yl)-thiazole derivatives as selective EP1 receptor antagonists was described. researchgate.net Similarly, a study on benzothiazole-based DNA gyrase inhibitors detailed the optimization process to improve activity against ESKAPE pathogens. acs.org
These strategies can be directly applied to this compound. By creating a virtual library of its derivatives and using QSAR models and docking simulations, promising candidates for specific biological targets can be identified and prioritized for synthesis and experimental testing. mdpi.comrjeid.com
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical calculations provide a range of descriptors that can quantify the reactivity of a molecule. These descriptors are derived from the electronic structure of the molecule and can predict how it will interact with other chemical species.
Key descriptors include the energies of the HOMO and LUMO. A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. arabjchem.orgbohrium.com
Other important descriptors include:
Ionization Potential (I): The energy required to remove an electron (related to -EHOMO). arabjchem.org
Electron Affinity (A): The energy released when an electron is added (related to -ELUMO). arabjchem.org
Electronegativity (χ): The tendency to attract electrons. semanticscholar.org
Chemical Hardness (η): A measure of resistance to change in electron distribution. semanticscholar.org
Softness (S): The reciprocal of hardness, indicating polarizability. semanticscholar.org
Fukui Functions: Indicate the most likely sites for nucleophilic and electrophilic attack within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution around a molecule, highlighting electron-rich and electron-poor regions. researchgate.net
Studies on various thiazole derivatives have utilized these descriptors to understand and predict their reactivity. semanticscholar.orgresearchgate.netmdpi.com For this compound, these calculations can pinpoint the most reactive sites. The electron-withdrawing nitro group would significantly influence the electron density distribution across the molecule, making the phenyl ring electron-deficient. The amino group and the thiazole ring, on the other hand, are likely to be the primary sites for electrophilic attack.
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | Chemical stability and reactivity |
| Ionization Potential | I | Tendency to lose an electron |
| Electron Affinity | A | Tendency to gain an electron |
| Electronegativity | χ | Overall electron-attracting power |
| Chemical Hardness | η | Resistance to deformation of electron cloud |
| Fukui Functions | f(r) | Identifies local reactive sites |
| Molecular Electrostatic Potential | MEP | Visualizes charge distribution |
By calculating these descriptors for this compound, a detailed picture of its chemical reactivity can be constructed, guiding its application in synthesis and its potential interactions in biological systems. bohrium.comresearchgate.net
Reactivity Profiles and Derivatization Strategies for 5 4 Nitrophenyl Thiazol 2 Amine
Reactions at the Amine Group (N2)
The primary amine group at the 2-position of the thiazole (B1198619) ring is a key site for a variety of chemical modifications, including acylation, alkylation, the formation of Schiff bases and hydrazones, and diazotization followed by coupling reactions.
Acylation and Alkylation Reactions
The amine group of 5-(4-nitrophenyl)thiazol-2-amine readily undergoes acylation and alkylation reactions. Acylation is typically achieved by treating the parent compound with acid chlorides or anhydrides. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetylated derivative. mdpi.com Similarly, alkylation can be performed to introduce various alkyl groups onto the amine nitrogen. One example is the substitution with an allyl group to form N-allyl-4-(4-nitrophenyl)thiazol-2-amine. These reactions are fundamental for creating a diverse library of derivatives with modified electronic and steric properties.
| Reactant | Product | Reaction Type |
| Acetic anhydride | 2-Acetylamino-5-(4-acetylphenylazo)-4-phenylthiazole | Acylation |
| Allyl halide | N-Allyl-4-(4-nitrophenyl)thiazol-2-amine | Alkylation |
Formation of Schiff Bases and Hydrazone Derivatives
The primary amine at the N2 position is nucleophilic and can react with aldehydes and ketones to form Schiff bases (imines). nih.govwjpmr.comcyberleninka.ruamazonaws.combohrium.com This condensation reaction, often catalyzed by a small amount of acid, is a straightforward method for introducing a wide variety of substituents onto the thiazole core. wjpmr.comcyberleninka.ruamazonaws.com The resulting Schiff bases are themselves versatile intermediates for further synthetic transformations.
Furthermore, the amine group can be converted into a hydrazine (B178648) derivative, which can then be reacted with carbonyl compounds to form hydrazones. nih.govnih.govmdpi.comtandfonline.com The synthesis of hydrazone derivatives often involves the initial formation of a thiosemicarbazone, followed by cyclization to the thiazole ring and subsequent reaction with an appropriate aldehyde or ketone. nih.govtandfonline.com These hydrazone derivatives have been a subject of significant research interest.
| Reactant Type | Product Type | Key Feature |
| Aldehydes/Ketones | Schiff Bases | Formation of an imine (-N=CH-) bond. |
| Carbonyl Compounds (after conversion to hydrazine) | Hydrazone Derivatives | Formation of a hydrazone (-N-N=C-) linkage. |
Diazotization and Coupling Reactions
The primary aromatic amine group of this compound can be diazotized using reagents like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. journalijar.comresearchgate.netkoreascience.krrsc.org This diazonium salt is a highly reactive intermediate that can subsequently undergo coupling reactions with various aromatic compounds, such as phenols and anilines, to produce azo dyes. journalijar.comresearchgate.netkoreascience.kr The position of the coupling on the aromatic partner is directed by the activating groups present on that ring. This class of reactions is of significant importance for the synthesis of colored compounds. For example, diazotized 2-amino-4-(p-nitrophenyl)-5-nitrothiazole has been coupled with substituted N-alkylanilines to create a range of disperse dyes. koreascience.kr
Reactions at the Thiazole Ring (C4, C5, S1)
The thiazole ring itself can participate in various reactions, although its reactivity is influenced by the substituents present. The electron-donating amino group at C2 and the electron-withdrawing nitrophenyl group at C5 create a complex electronic environment that directs the outcome of substitution reactions.
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring can undergo electrophilic aromatic substitution, with the C5 position being the most susceptible to attack due to the activating effect of the C2-amino group. mdpi.com However, the presence of the deactivating 4-nitrophenyl group at C5 can hinder this reactivity. Despite this, reactions such as diazo coupling can occur at the C5 position, particularly in 2-aminothiazole (B372263) derivatives where the C5 position is unsubstituted. mdpi.com The reactivity of the thiazole ring towards electrophiles is a critical aspect of its chemistry, allowing for the introduction of various functional groups.
Nucleophilic Substitution Reactions and Halogenation
Halogenation of the thiazole ring, typically at the C5 position, can be achieved through an addition-elimination mechanism. jocpr.com The resulting 5-halo-2-aminothiazole derivatives are valuable intermediates for subsequent nucleophilic substitution reactions, where the halogen atom is displaced by a variety of nucleophiles. jocpr.comnih.gov This two-step sequence of halogenation followed by nucleophilic substitution provides a versatile route for the synthesis of a wide array of 5-substituted-2-aminothiazole derivatives. For example, 2-bromo-4-(3-nitrophenyl)thiazole has been used in a nucleophilic substitution reaction with 2-aminobenzoic acid. nih.gov
Transformations of the Nitrophenyl Moiety
The nitrophenyl group in this compound is a key site for chemical modifications, allowing for the introduction of new functionalities and the extension of the molecular framework. The reactivity is dominated by the electron-withdrawing nature of the nitro group, which influences both the group itself and the aromatic ring to which it is attached.
Reduction of the Nitro Group to Amino or other functionalities
The reduction of the aromatic nitro group is one of the most fundamental transformations for this scaffold, converting the strongly electron-withdrawing nitro moiety into a versatile and electron-donating amino group. This transformation to the corresponding 5-(4-aminophenyl)thiazol-2-amine (B7899316) is a critical step in the synthesis of more complex derivatives and biologically active molecules.
A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst. For related nitrophenylthiazole derivatives, this reaction proceeds efficiently, providing the corresponding amine in high yield.
Other chemical reducing agents are also effective. The table below summarizes common reagents used for the reduction of aromatic nitro groups, which are applicable to the target compound.
Table 1: Reagents for the Reduction of the Nitro Group
| Reagent(s) | Typical Conditions | Notes |
| H₂ / Pd-C | Methanol or Ethanol (B145695), Room Temperature | A standard, clean, and efficient method for catalytic hydrogenation. |
| Iron (Fe) / Acetic Acid (CH₃COOH) | Ethanol/Water, Reflux | A classic and cost-effective method for nitro group reduction. |
| Tin(II) Chloride (SnCl₂ • 2H₂O) | Concentrated HCl, Ethanol | Effective for selective reduction of nitro groups in the presence of other reducible functionalities. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or Biphasic System | A mild reducing agent often used when other functional groups are sensitive to harsher conditions. |
The resulting 5-(4-aminophenyl)thiazol-2-amine is a valuable intermediate. The newly formed anilino-type amino group is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, diazotization, and condensation, which are pivotal for building more complex structures.
Reactions on the Phenyl Ring (e.g., additional functionalization)
The phenyl ring of this compound is strongly deactivated by the electron-withdrawing nitro group. This deactivation makes conventional electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, significantly more difficult to achieve on this ring. The nitro group directs incoming electrophiles to the meta-position relative to itself (i.e., positions 3 and 5 of the phenyl ring). However, the harsh conditions required for such reactions often lead to low yields or degradation of the starting material.
Conversely, the strong electron-withdrawing effect of the nitro group makes the phenyl ring susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically requires the presence of a good leaving group (like a halogen) positioned ortho or para to the nitro group. In the case of this compound, there is no inherent leaving group on the phenyl ring. Therefore, direct nucleophilic substitution on the unsubstituted ring is not a feasible pathway under standard conditions.
Functionalization of the phenyl ring is more practically achieved by utilizing a different synthetic strategy, such as starting with an already substituted nitrophenol or nitroaniline derivative before the thiazole ring is constructed.
Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold
The this compound scaffold is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. Its bifunctional nature, possessing a reactive 2-amino group on the thiazole ring and a transformable nitro group on the phenyl ring, allows for a variety of cyclization and annulation strategies.
A primary strategy involves the transformation of the peripheral functional groups to facilitate cyclization. The 2-amino group can be readily diazotized and coupled with other reagents. For instance, in a closely related compound, 5-nitro-4-(4-nitrophenyl) thiazole-2-amine, the 2-amino group undergoes diazotization followed by coupling with N-phenyldiethanol amine to create a larger chromophoric system. journalijar.com This demonstrates the utility of the 2-amino group as a handle for constructing azo dyes and other complex molecules. journalijar.com
Another powerful approach is to first reduce the nitro group to an amine, as discussed in section 5.3.1. The resulting 5-(4-aminophenyl)thiazol-2-amine contains two different amino groups with distinct reactivities, which can be selectively targeted to build fused ring systems. Research on analogous structures, such as 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, highlights the promise of using the transformed nitro group and an existing amino group for new ring annulation to prepare polycyclic derivatives. mdpi.com
The 2-amino group can also be derivatized through reactions like chloroacetylation. The resulting N-acylated intermediate can then be condensed with other heterocyclic amines to link two distinct ring systems. This strategy has been employed using 2-amino 4(4'-chloro phenyl) 1,3-thiazole and 2-amino 5-(4'-nitro phenyl) 1,3,4-thiadiazole (B1197879) to create a new, larger heterocyclic molecule which is then used to synthesize a series of dyes. researchgate.net This highlights a modular approach where the aminothiazole core acts as a platform for connecting different chemical moieties.
The synthesis of various fused heterocyclic systems often relies on the reaction of the 2-aminothiazole nucleus with bifunctional electrophiles. For example, the reaction of 2-aminothiazole derivatives with reagents like ethyl cyanoacetate (B8463686) and benzaldehydes can lead to the formation of fused pyran rings. nih.gov
Table 2: Examples of Complex Heterocycles from Related Aminothiazole Scaffolds
| Starting Scaffold Type | Reaction | Resulting Complex System | Reference |
| 2-Aminothiazole derivative | Diazotization and coupling with an amine | Azo-linked heterocyclic dye | journalijar.com |
| 2-Aminothiazole derivative | Reaction with chloroacetyl chloride, then condensation with a secondary amine | 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | nih.gov |
| 2-Aminothiazole derivative | Condensation with substituted benzaldehydes and ethyl cyanoacetate | Fused pyran-thiazole systems | nih.gov |
| 2-Aminothiazole / 2-Aminothiadiazole | Chloroacetylation and condensation | Linked thiazole-thiadiazole systems | researchgate.net |
| Nitrophenyl-triazole-amine | Ring annulation via transformation of nitro and amino groups | Polycyclic triazole derivatives | mdpi.com |
These examples, while not all performed on the exact title compound, illustrate the versatile reactivity of the 2-amino-5-arylthiazole framework and the strategic importance of the nitrophenyl group in the design and synthesis of complex heterocyclic molecules.
Mechanistic Investigations of Biological Interactions for 5 4 Nitrophenyl Thiazol 2 Amine Derivatives
Enzyme Inhibition Studies: Mechanistic Characterization
The primary mechanism of action for many 5-(4-nitrophenyl)thiazol-2-amine derivatives is through the inhibition of specific enzymes. Detailed kinetic and mechanistic studies have been conducted to characterize these inhibitory effects.
Derivatives of this compound have been identified as potent inhibitors of monoamine oxidases (MAO), particularly the MAO-B isoform, which is a key target in the management of neurodegenerative diseases.
A series of 2-amino-5-nitrothiazole (B118965) derived semicarbazones demonstrated preferential inhibition towards MAO-B. nih.gov Kinetic analysis of the most potent of these compounds, 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide, revealed a competitive and reversible mechanism of MAO-B inhibition. nih.gov This indicates that the inhibitor competes with the substrate for binding to the active site of the enzyme.
Similarly, a study of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives found them to be selective and reversible inhibitors of human MAO-B (hMAO-B). nih.govsemanticscholar.orgresearchgate.net The reversibility of the inhibition was confirmed through dialysis experiments, where pre-incubation of the enzyme with the inhibitor followed by dialysis restored enzyme activity. researchgate.net The presence of a hydrazothiazole nucleus with a meta-substituted nitro group on the phenyl ring was identified as a critical feature for this selective and reversible inhibition. nih.govsemanticscholar.orgresearchgate.net
Table 1: MAO Inhibition Data for Selected Thiazole (B1198619) Derivatives
| Compound | Target | IC50 (µM) | Inhibition Type | Selectivity Index (SI) vs MAO-A |
|---|---|---|---|---|
| 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide | MAO-B | 0.212 | Competitive, Reversible | 331.04 |
Thiazole derivatives have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes involved in various physiological processes. rsc.org The primary mechanism of inhibition for many CA inhibitors involves the coordination of a functional group to the zinc ion in the enzyme's active site. acs.org
For N-substituted 4-phenyl-2-aminothiazole derivatives, significant inhibitory activity was observed against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating potent inhibition. nih.gov The presence of a sulfonamide group in some thiazole derivatives is a key structural feature for potent CA inhibition, as this group is known to bind to the active site zinc ion. acs.org
In another study, the inhibitory potential of benzyledinyl–hydrazinyl substituted thiazole derivatives against bovine carbonic anhydrase II (bCA-II) was evaluated. rsc.org The high potency of some of these compounds was attributed to the presence of ortho-positioned halogen atoms (–F and –Cl), which activate the thiourea (B124793) nitrogen through a negative inductive effect, likely enhancing its interaction with the enzyme's active site. rsc.org
Table 2: Carbonic Anhydrase Inhibition Data for Selected Thiazole Derivatives
| Compound Series | Target | Ki Range (nM) |
|---|---|---|
| N-protected 4-phenyl-2-aminothiazole derivatives | hCA I | 46.85 - 587.53 |
Beyond MAO and CA, derivatives of this compound have been shown to interact with other enzyme targets. For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated as potential tubulin polymerization inhibitors for anticancer applications. nih.gov
Furthermore, some 1,3,4-thiadiazole-based compounds, which share a similar heterocyclic core, have been reported to exert their antitumor activity through various mechanisms, including the inhibition of RNA and DNA synthesis, phosphodiesterase-7, and histone deacetylase. scispace.com While not directly derivatives of this compound, these findings suggest that the thiazole and related thiadiazole scaffolds can be tailored to interact with a diverse range of enzyme targets.
Inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), has also been observed for some thiazole derivatives. nih.govnih.gov For example, 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide was found to be a potent BuChE inhibitor with an IC50 value of 0.024 µM, exhibiting a mixed and reversible inhibition mechanism. nih.gov
Molecular Target Identification and Ligand-Receptor Binding Studies
To complement experimental enzyme inhibition data, computational methods such as molecular docking are widely used to predict the binding modes of ligands within the active sites of their target enzymes. These studies provide valuable insights into the specific molecular interactions that govern binding affinity and selectivity.
Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with their respective enzyme targets.
For MAO-B inhibitors, docking simulations of 2-amino-5-nitrothiazole derived semicarbazones have helped to understand the structural requirements for potent and selective inhibition. nih.gov Similarly, for 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, molecular modeling studies provided insights into the multiple interactions responsible for their MAO inhibitory properties. nih.gov
In the context of antimicrobial agents, molecular docking of 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivatives with the fungal enzyme CYP51A1 revealed effective binding within the active site cavity, corroborating the experimental antifungal activity. bohrium.com
Docking studies of thiazole derivatives as cholinesterase inhibitors have also been performed. For instance, the binding interactions of N-protected thiazole derivatives with the active site of acetylcholinesterase were examined to understand the basis for their inhibitory activity. nih.govresearchgate.net These simulations often reveal key hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions with specific amino acid residues in the active site.
The determination of binding affinities, often expressed as IC50 or Ki values, is crucial for quantifying the potency of inhibitors. These values, in conjunction with structural information, are used to derive structure-activity relationships (SAR).
For the 2-amino-5-nitrothiazole derived semicarbazones as MAO-B inhibitors, SAR studies highlighted the importance of the size of the aryl binding site for potency and selectivity. nih.gov This suggests that modifications to the aryl substituent can be used to fine-tune the inhibitory activity.
In the case of carbonic anhydrase inhibitors, the SAR for a series of benzyledinyl–hydrazinyl substituted thiazoles indicated that the presence of ortho-positioned halogens on the benzylidene ring enhances inhibitory potency against bCA-II. rsc.org This is attributed to the electron-withdrawing nature of the halogens, which activates the thiourea nitrogen. rsc.org
For N-substituted 4-phenyl-2-aminothiazole derivatives, the inhibition constants (Ki) against hCA I, hCA II, and AChE were determined, providing a quantitative measure of their binding affinity. nih.gov The wide range of Ki values observed for the different derivatives underscores the sensitivity of the binding affinity to small structural modifications.
Investigations into Cellular Pathway Modulation (in vitro)
In vitro studies on this compound and its derivatives have revealed significant interactions with cellular machinery, leading to the modulation of key signaling pathways. These investigations primarily focus on the compound's influence on gene expression and its direct interactions with various proteins, offering insights into its potential mechanisms of action at a molecular level.
Analysis of Gene Expression Changes
The introduction of this compound derivatives to cell cultures has been shown to elicit notable changes in the expression levels of specific genes crucial for cell survival, apoptosis, and inflammatory responses.
Studies have demonstrated that certain thiazole derivatives can modulate the expression of genes central to the apoptotic process. For instance, treatment of cancer cell lines with a phthalimide (B116566) derivative of 1,3-thiazole resulted in an increased expression of the pro-apoptotic gene Bax and the Fas ligand gene (FasL). nih.gov Concurrently, the expression of the anti-apoptotic gene Bcl-2 was also observed to change, indicating a shift in the cellular balance towards apoptosis. nih.gov
Furthermore, research into related 4-thiazolidinone (B1220212) derivatives containing a 4-nitrophenyl group has shown a capacity to influence inflammatory and stress-response pathways. In human fibroblast cells, these compounds led to a significant decrease in the mRNA expression of Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant defense, and Nuclear Factor-kappa B (NF-κB), a central mediator of inflammation. mdpi.com This suggests a direct impact on the cell's ability to manage oxidative stress and mount an inflammatory response. mdpi.com
Table 1: Observed Gene Expression Changes Induced by this compound Derivatives
| Gene | Pathway | Observed Change in Expression | Cell Line Context | Reference |
| Bax | Apoptosis | Increased | Cancer Cells | nih.gov |
| Bcl-2 | Apoptosis | Altered | Cancer Cells | nih.gov |
| FasL | Apoptosis | Increased | Cancer Cells | nih.gov |
| NRF2 | Antioxidant Defense | Decreased | Human Fibroblasts | mdpi.com |
| NF-κB | Inflammation | Decreased | Human Fibroblasts | mdpi.com |
Protein Interaction Profiling
Derivatives of this compound have been identified as modulators of several important protein targets. These interactions are often inhibitory, disrupting the normal function of key enzymes and structural proteins involved in cell growth and division.
A significant area of investigation has been the effect of these compounds on protein kinases, which are critical regulators of cell signaling. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been established as potent inhibitors of Aurora A and Aurora B kinases, enzymes that play an essential role in mitotic progression. acs.org Similarly, other 2-aminothiazole (B372263) derivatives have been developed as allosteric inhibitors of protein kinase CK2, an enzyme implicated in numerous pro-oncogenic pathways. nih.gov
Beyond kinases, the cytoskeletal protein tubulin has been identified as a target. Certain 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles act as tubulin polymerization inhibitors, disrupting the formation of microtubules which are essential for cell division and shape. nih.gov This disruption can trigger the mitochondrial apoptotic pathway, which involves the Bcl-2 family of proteins. Studies have shown that treatment with these thiazole derivatives can lead to a strong reduction in the expression of the anti-apoptotic protein Bcl-2, further promoting cell death. nih.gov The ability of thiazole derivatives to interact with and inhibit anti-apoptotic Bcl-2 family proteins is a recognized mechanism of their action. semanticscholar.org
Table 2: Protein Targets of this compound Derivatives
| Protein Target | Protein Class | Effect of Interaction | Cellular Consequence | Reference |
| Aurora Kinase A/B | Serine/Threonine Kinase | Inhibition | Mitotic failure, polyploidy | acs.org |
| Protein Kinase CK2 | Serine/Threonine Kinase | Allosteric Inhibition | Disruption of pro-survival signals | nih.gov |
| Tubulin | Cytoskeletal Protein | Inhibition of Polymerization | Mitotic arrest, apoptosis | nih.gov |
| Bcl-2 | Apoptosis Regulator | Reduced Expression/Inhibition | Induction of apoptosis | nih.govsemanticscholar.org |
Anti-corrosion Mechanism Studies
The compound this compound, also referred to in literature as 4-(4-nitrophenyl)thiazol-2-amine (NPT), has been investigated as an effective corrosion inhibitor for metals such as copper in acidic environments. researchgate.net Mechanistic studies focus on how the molecule interacts with the metal surface to form a protective barrier.
Adsorption Mechanism Investigations (e.g., Langmuir isotherm)
The primary mechanism of corrosion inhibition by this compound is its adsorption onto the metal surface, creating a film that isolates the metal from the corrosive medium. researchgate.net The adsorption behavior of this compound on copper in a hydrochloric acid (HCl) solution has been found to follow the Langmuir adsorption isotherm model. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, where there is a fixed number of adsorption sites and no interaction between the adsorbed molecules. mdpi.com
Thermodynamic parameters calculated from experimental data, such as the standard Gibbs free energy of adsorption (ΔG⁰ads), provide further insight. The negative values obtained for ΔG⁰ads indicate that the adsorption of the inhibitor is a spontaneous process. researchgate.netmdpi.com The magnitude of these values for this compound suggests that the adsorption process is not purely physical or chemical, but rather a combination of both (physisorption and chemisorption). researchgate.netekb.eg Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the formation of coordinate bonds through electron sharing between the inhibitor's heteroatoms (nitrogen, sulfur) and vacant d-orbitals of the metal. researchgate.netmdpi.com
Surface Interaction Studies (e.g., Molecular Dynamics Simulation at interfaces)
To visualize and analyze the interaction between the inhibitor molecules and the metal surface at an atomic level, computational methods like Molecular Dynamics (MD) simulations are employed. nih.govresearchgate.net These simulations model the adsorption behavior of the inhibitor on a metal surface, such as the Cu(111) plane, in a simulated corrosive environment. researchgate.netnih.gov
For this compound, MD simulations have been used to compare the interaction strength of the neutral molecule (NPT) versus its protonated form (NPTH+), as both can exist in an acidic solution. researchgate.net The results show that the neutral NPT molecule exhibits a more negative interaction energy with the copper surface compared to its protonated counterpart. researchgate.net This indicates a stronger and more stable adsorption for the neutral form. This enhanced interaction is attributed to the ability of the molecule's π-electrons in the thiazole and phenyl rings, along with the unshared electron pairs on the sulfur and nitrogen atoms, to form stable coordinate bonds with the copper atoms on the surface. researchgate.netresearchgate.net
Applications in Advanced Materials Science Research Based on 5 4 Nitrophenyl Thiazol 2 Amine
Development of Organic Electronic Materials
The inherent electronic characteristics of 5-(4-nitrophenyl)thiazol-2-amine and its derivatives make them promising candidates for use in organic electronic devices. Researchers are actively exploring their potential in creating more efficient and cost-effective electronic components.
Semiconducting Properties and Charge Transport Mechanisms
Thiazole-containing compounds, including derivatives of this compound, have demonstrated semiconducting properties. researchgate.net The presence of both electron-donating and electron-withdrawing groups within the molecular structure facilitates intramolecular charge transfer (ICT), a key process for enabling electrical conductivity. charlotte.edubeilstein-journals.org The planarity of the molecule and the potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can further enhance charge transport. iucr.orgresearchgate.net
The conductivity of these materials can be influenced by the specific substituents on the thiazole (B1198619) and phenyl rings. For instance, modifying the linker between chromophores from a flexible alkyl chain to a more rigid phenylene linker can impact the supramolecular structure and, consequently, the conductivity of the resulting thin films. researchgate.net Density functional theory (DFT) calculations have been employed to understand the electronic structure and predict the charge transport capabilities of these materials, showing that the introduction of electron-accepting groups can lower the LUMO energy levels, which is crucial for n-type semiconductor behavior. lookchem.comacs.org
Table 1: Key Properties Related to Semiconducting Behavior
| Property | Observation | Reference |
| Intramolecular Charge Transfer (ICT) | The donor-acceptor structure promotes ICT, essential for conductivity. | charlotte.edubeilstein-journals.org |
| Molecular Packing | Planar structure and intermolecular interactions facilitate charge transport. | iucr.orgresearchgate.net |
| Substituent Effects | Modification of substituents influences conductivity and electronic properties. | researchgate.netlookchem.comacs.org |
| Energy Levels | DFT calculations help in understanding and predicting semiconductor type. | lookchem.comacs.org |
Photophysical Properties for Optoelectronic Devices
The photophysical properties of this compound derivatives are of significant interest for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. mdpi.com These compounds often exhibit fluorescence, with the emission wavelengths being highly dependent on the molecular structure and the surrounding environment. lookchem.comresearchgate.net
The introduction of different functional groups can tune the absorption and emission spectra. For example, the presence of a nitro group can cause a significant bathochromic (red) shift in the fluorescence emission. lookchem.com Some thiazole derivatives also exhibit aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the solid state, a desirable property for solid-state lighting applications. acs.org The study of their photophysical properties often involves techniques like UV-Vis and fluorescence spectroscopy, which reveal details about their electronic transitions and potential for light emission. lookchem.comnih.gov
Application in Chemical Sensors and Probes
The responsive nature of the electronic and photophysical properties of this compound to its chemical environment makes it a valuable platform for the development of chemical sensors.
Design of Fluorescent Sensors
Derivatives of this compound are utilized in the design of fluorescent sensors for the detection of various analytes. nanobioletters.combohrium.com The principle behind their sensing capability often lies in the modulation of the intramolecular charge transfer process upon interaction with a target analyte. This interaction can lead to a change in the fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength, providing a detectable signal. researchgate.netbohrium.com
For instance, the incorporation of this thiazole moiety into larger molecular frameworks can create chemosensors with high selectivity for specific metal ions. researchgate.net The design of these sensors often involves creating a binding site for the analyte that is electronically coupled to the fluorophore, allowing the binding event to be transduced into an optical signal.
Chemosensor Development for Specific Analytes
The versatility of the this compound scaffold allows for the development of chemosensors tailored for specific analytes. By modifying the functional groups on the molecule, researchers can create sensors with high selectivity and sensitivity. For example, thiazole-based compounds have been developed as chromogenic chemosensors for the detection of metal ions like Hg²⁺. journalijar.com The interaction with the analyte can occur through various mechanisms, including coordination with the nitrogen and sulfur atoms of the thiazole ring. nanobioletters.commdpi.com The development of these sensors is a significant area of research with potential applications in environmental monitoring and medical diagnostics. nanobioletters.commdpi.com
Coordination Chemistry and Metal Complexes
The nitrogen and sulfur atoms within the thiazole ring of this compound provide excellent coordination sites for metal ions. This has led to the exploration of its use in coordination chemistry to form a variety of metal complexes. researchgate.netmdpi.com
The resulting metal complexes can exhibit interesting properties that differ from the free ligand, including enhanced biological activity and novel electronic and photophysical characteristics. researchgate.netmdpi.comekb.eg For example, palladium(II) and platinum(II) complexes of substituted 2-aminothiazoles have been synthesized and characterized, showing potential applications in catalysis and medicine. researchgate.netekb.eg The geometry of these complexes is often square planar, with the thiazole ligand coordinating to the metal center through the imine nitrogen and another donor atom. ekb.eg The study of these metal complexes contributes to the fundamental understanding of coordination chemistry and opens up possibilities for designing new materials with tailored properties.
Ligand Design for Transition Metal Complexation
The compound this compound serves as a versatile building block for the synthesis of polydentate ligands, primarily through the formation of Schiff bases. The 2-amino group of the thiazole ring readily undergoes condensation reactions with various aldehydes and ketones to yield imine or azomethine functionalities (-C=N-). This reaction extends the ligand's framework, introducing additional coordination sites and allowing for the chelation of transition metal ions.
The coordination potential of these ligands is rich and varied. The thiazole ring itself offers multiple coordination possibilities through the endocyclic nitrogen and sulfur atoms. The exocyclic amino group (or the resulting imine nitrogen after Schiff base formation) provides another key coordination site. Furthermore, the nitro group on the phenyl ring, while not a primary coordination site, can influence the electronic properties of the entire ligand system through its strong electron-withdrawing nature. This electronic tuning can impact the stability and reactivity of the resulting metal complexes.
Research on related structures, such as Schiff bases derived from 4-(4-nitrophenyl)-2-aminothiazole, provides insight into the coordination behavior. For instance, the reaction of 2-hydroxybenzylidene-4-(4-nitrophenyl)-2-aminothiazole with a platinum(II) salt, K₂PtCl₄, results in the formation of a square planar complex. ekb.eg In this complex, the Schiff base ligand coordinates to the platinum ion through the deprotonated hydroxyl group and the imine nitrogen, acting as a bidentate ligand. ekb.eg
The synthesis of various Schiff base ligands derived from substituted 2-aminothiazoles and their subsequent complexation with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) have been reported to form complexes with octahedral or tetrahedral geometries. thepharmajournal.combohrium.com These studies highlight the adaptability of the thiazole-based ligand framework to accommodate different metal ions and coordination preferences. thepharmajournal.combohrium.com
Table 1: Examples of Transition Metal Complexes with Thiazole-Based Schiff Base Ligands
| Ligand | Metal Ion | Proposed Geometry | Reference |
| 2-Hydroxybenzylidene-4-(4-nitrophenyl)-2-aminothiazole | Pt(II) | Square Planar | ekb.eg |
| Schiff bases of 4-(3-nitrophenyl)thiazol-2-amine | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | thepharmajournal.com |
| Schiff base of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Vo(II), Co(II), Rh(III), Pd(II), Au(III) | Square Pyramidal, Tetrahedral, Square Planar | arabjchem.org |
This table presents data for structurally related compounds to infer the potential coordination chemistry of this compound.
Catalytic Applications of Metal-Thiazole Complexes
The development of novel catalysts is a significant driver in chemical research, and transition metal complexes with thiazole-based ligands have emerged as promising candidates. The versatility in coordination modes and the ability to fine-tune the electronic and steric properties of the ligand framework allow for the design of catalysts for a range of organic transformations.
While specific catalytic studies on metal complexes of this compound are not extensively documented, the broader class of thiazole-metal complexes has demonstrated catalytic activity in various reactions. Schiff base complexes of transition metals are known to be effective catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. bohrium.com The presence of both soft (sulfur) and hard (nitrogen, oxygen) donor atoms in these ligands allows for the stabilization of various oxidation states of the metal center, a key feature for many catalytic cycles.
For example, tridentate Schiff base ligands with NNO or SNO donor sets, similar to what could be formed from this compound derivatives, are known to form stable complexes that can act as models for metalloenzymes and catalyze reactions such as the reduction of dinitrogen and dioxygen. thepharmajournal.com The catalytic activity of such complexes is often attributed to the ability of the ligand to stabilize the metal ion in a specific geometry and electronic state that facilitates the binding and activation of substrates.
The field of metal-organic frameworks (MOFs) also presents potential catalytic applications. While not a discrete molecular complex, MOFs are extended crystalline structures built from metal ions or clusters linked by organic ligands. A molecule like this compound, with its multiple potential coordination sites, could serve as a building block for functional MOFs with accessible metal sites for catalysis.
Table 2: Potential Catalytic Applications of Metal-Thiazole Complexes
| Catalytic Reaction | Metal Complex Type | Potential Role of Thiazole Ligand | Reference Context |
| Oxidation Reactions | Schiff Base Complexes | Stabilizing high oxidation states of the metal center | bohrium.com |
| Reduction Reactions | Tridentate Ligand Complexes | Modeling active sites of metalloenzymes | thepharmajournal.com |
| C-C Coupling Reactions | Palladium-Thiazole Complexes | Ligand for cross-coupling catalysts | arabjchem.org |
This table outlines potential applications based on the known catalytic activities of structurally similar thiazole-containing metal complexes.
Future Research Directions and Emerging Paradigms for 5 4 Nitrophenyl Thiazol 2 Amine
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern medicinal and materials chemistry. For 5-(4-Nitrophenyl)thiazol-2-amine and its derivatives, future research will likely focus on moving beyond traditional synthesis protocols, which often involve harsh reagents and multi-step procedures. arabjchem.orgijsdr.orgtandfonline.com
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of thiazole (B1198619) derivatives. tandfonline.com
One-Pot, Multi-Component Reactions: These reactions offer an efficient and atom-economical approach to constructing complex molecules like thiazole derivatives from simple precursors in a single step. semanticscholar.org
Green Catalysts: The use of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, presents an eco-friendly alternative to traditional catalysts like triethylamine. mdpi.com For instance, the use of a pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel has shown promise in the synthesis of novel thiazole derivatives under ultrasonic irradiation, offering high yields and the ability to be reused multiple times. mdpi.com
Metal-Free Synthesis: Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry to minimize environmental impact. tandfonline.com
A comparative look at traditional versus greener synthetic approaches highlights the potential benefits:
| Feature | Traditional Synthesis | Green Chemistry Approaches |
| Catalyst | Often requires metal catalysts or harsh reagents. | Employs recyclable biocatalysts or metal-free conditions. tandfonline.commdpi.com |
| Reaction Time | Can be lengthy, requiring hours or days. arabjchem.orgtandfonline.com | Significantly reduced, often to minutes or a few hours. tandfonline.commdpi.com |
| Efficiency | May involve multiple steps with purification at each stage. | One-pot reactions improve overall efficiency. semanticscholar.org |
| Environmental Impact | Generates more waste and uses hazardous solvents. | Utilizes eco-friendly solvents and minimizes waste. mdpi.com |
Deepening Mechanistic Understanding of Biological and Chemical Reactivity
A thorough understanding of the mechanisms underlying the biological and chemical reactivity of this compound is crucial for its rational design and application. The presence of the nitro group and the thiazole ring suggests a rich chemical reactivity and potential for diverse biological interactions. solubilityofthings.com
Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the resulting changes in biological activity will provide critical insights. For example, studies on related thiazole derivatives have shown that substitutions on the thiazole nitrogen can significantly impact their antimigration activities in cancer cells. acs.org
Identifying Molecular Targets: Investigating the specific proteins, enzymes, or nucleic acids with which this compound interacts is a primary goal. For instance, related thiazole derivatives have been studied as potential inhibitors of fascin, a protein involved in cancer cell migration, and as inhibitors of Leishmania donovani superoxide (B77818) dismutase (LbSOD). acs.orgnih.gov
Elucidating Reaction Mechanisms: Detailed kinetic and mechanistic studies of its chemical reactions will enable better control over its transformations and the design of novel derivatives.
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby accelerating the research and development process. For this compound, advanced computational methods can provide valuable insights.
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic properties, stability, and reactivity of the molecule, offering insights into the structure-activity relationship. rsc.orgnih.govresearchgate.net
Molecular Docking Simulations: These simulations can predict the binding modes and affinities of this compound and its derivatives with biological targets, guiding the design of more potent compounds. rsc.orgnih.govnih.gov Molecular dynamics simulations further refine these predictions by accounting for the dynamic nature of both the ligand and the target protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural features of a series of compounds with their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, prioritizing synthetic efforts.
The following table summarizes some of the computational techniques and their applications:
| Computational Method | Application |
| Density Functional Theory (DFT) | Predicts electronic properties, stability, and reactivity. rsc.orgnih.govresearchgate.net |
| Molecular Docking | Predicts binding interactions with biological targets. rsc.orgnih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Analyzes the stability of ligand-protein complexes. nih.gov |
| QSAR | Predicts biological activity based on molecular structure. nih.govnih.gov |
Integration with Artificial Intelligence and Machine Learning for Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. eurekaselect.comeaspublisher.comresearchgate.net These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability.
For the this compound scaffold, AI and ML can be applied to:
De Novo Drug Design: Generative AI models can design novel thiazole derivatives with desired properties. easpublisher.com
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, toxicity, and other properties of new compounds with high accuracy. nih.goveurekaselect.com
High-Throughput Virtual Screening: AI-powered platforms can rapidly screen large virtual libraries of thiazole derivatives to identify promising candidates for further investigation. easpublisher.com
The use of ML in QSAR studies, for example, has shown promise in predicting the inhibitory activity of thiazole chemicals on biological targets like the estrogen receptor. nih.gov
Exploration of Supramolecular Chemistry and Self-Assembly of Thiazole Scaffolds
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, opens up new possibilities for creating functional materials and systems. The thiazole scaffold, with its potential for hydrogen bonding and π-π stacking interactions, is an excellent candidate for supramolecular assembly. researchgate.netmdpi.com
Future research in this area could involve:
Designing Self-Assembling Systems: Investigating how this compound and its derivatives can self-assemble into well-defined nanostructures like hydrogels, vesicles, or fibers. researchgate.netresearchgate.net
Stimuli-Responsive Materials: Creating materials based on thiazole scaffolds that can change their properties in response to external stimuli such as pH, light, or the presence of specific ions. researchgate.net For example, a thiazole-modified peptide nucleic acid has been shown to undergo pH-responsive self-assembly in the presence of silver ions. researchgate.net
Supramolecular Scaffolds for Functional Materials: Using the self-assembly of thiazole derivatives to create scaffolds for applications in catalysis, sensing, or drug delivery. researchgate.netrsc.org The controlled assembly of functional molecules onto these scaffolds can lead to materials with enhanced properties. rsc.org
The exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. What are the standard synthetic routes for 5-(4-Nitrophenyl)thiazol-2-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of 4-nitrobenzaldehyde with thiourea derivatives. A common method involves refluxing equimolar amounts of 4-nitrobenzaldehyde and thiourea in ethanol with catalytic acetic acid (2–3 drops) for 7–8 hours, followed by recrystallization . Optimization may include adjusting reaction time, temperature, or solvent polarity. For instance, pyridine or dichloromethane with triethylamine can improve yields in analogous thiazole syntheses .
Q. How can spectroscopic techniques confirm the structure of this compound?
- FT-IR : Key peaks include N–H stretching (~3396 cm⁻¹), C=N (1684 cm⁻¹), and NO₂ asymmetric/symmetric vibrations (1593/1317 cm⁻¹) .
- ¹H NMR : Aromatic protons appear at δ 8.21–7.73 ppm (nitrophenyl group), while the thiazole proton resonates at δ 6.80 ppm. The exocyclic NH₂ protons are observed as a singlet at δ 5.45 ppm .
- Elemental analysis : Calculated values (C: 48.68%, H: 3.19%, N: 18.99%, S: 14.49%) should match experimental results .
Q. What biological activities are commonly associated with this compound?
Thiazole derivatives exhibit antimicrobial, antifungal, and anticancer properties. For example, structurally similar compounds like N-(3,4-dichlorophenyl)-4-(4-nitrophenyl)thiazol-2-amine show antibacterial activity against Staphylococcus aureus and Escherichia coli via FabH enzyme inhibition . Anticancer potential is inferred from studies on analogs targeting anaerobic metabolism through PFOR enzyme disruption .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?
Density functional theory (DFT) calculates molecular orbitals, charge distribution, and Fukui indices to predict reactive sites. For example:
- Exact exchange terms in functionals (e.g., B3LYP) improve thermochemical accuracy for nitro-group interactions .
- Electron-withdrawing nitro groups reduce HOMO-LUMO gaps, enhancing electrophilic reactivity at the thiazole ring .
- Intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) stabilize crystal packing, as shown in crystallographic studies .
Q. How should researchers address contradictory biological activity data across studies?
Contradictions may arise from assay variability (e.g., bacterial strain differences) or compound purity. Mitigation strategies include:
Q. What crystallographic parameters define the molecular packing of this compound?
In analogous compounds:
Q. How do substituents on the phenyl or thiazole rings modulate biological activity?
- Electron-withdrawing groups (NO₂, Cl) : Enhance antibacterial activity by increasing electrophilicity. For example, 4-nitrophenyl derivatives show higher efficacy than fluorophenyl analogs .
- Bulkier groups (tert-butyl) : Improve lipophilicity and membrane penetration, as seen in antitumor thiazole-amines .
- Steric effects : Meta-substituted chlorophenyl groups reduce steric hindrance, optimizing enzyme binding .
Q. What strategies improve the stability of this compound in solution?
- Use aprotic solvents (DMSO, DMF) to minimize hydrolysis of the nitro group.
- Store solutions at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Chelate trace metals (e.g., with EDTA) that catalyze degradation .
Methodological Guidelines
- Synthesis : Prioritize reflux conditions with acetic acid catalysis for scalability .
- Characterization : Combine IR, NMR, and LCMS for structural validation .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and dose-response curves .
- Computational modeling : Use Gaussian or ORCA with B3LYP/6-31G* basis sets for DFT studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
